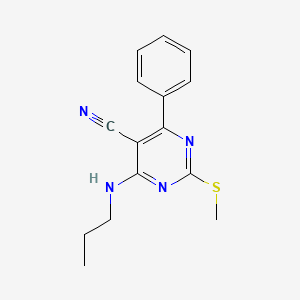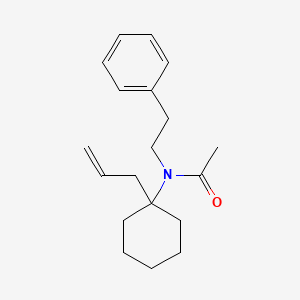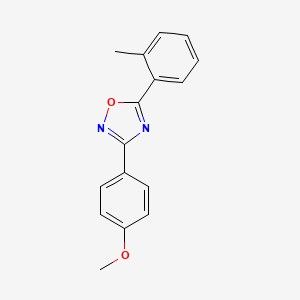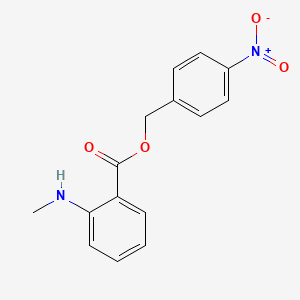
2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug discovery and development. MPP belongs to the class of pyrimidine derivatives, which are widely used in medicinal chemistry as they exhibit a broad range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile is not fully understood. However, it is believed that 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile exerts its biological activities by inhibiting the activity of specific enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile has been shown to exhibit several biochemical and physiological effects. For instance, 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile has been reported to induce apoptosis (programmed cell death) in cancer cells, which may be a potential mechanism for its anticancer activity. 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile has also been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile is its potent inhibitory activity against various enzymes, which makes it a potential candidate for drug development. However, the synthesis of 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile is complex and requires several steps, which may limit its widespread use in laboratory experiments.
Direcciones Futuras
There are several future directions for the research on 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile. One potential area of research is the development of 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile-based drugs for the treatment of cancer and other diseases. Another area of research is the identification of the exact mechanism of action of 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile, which may provide insights into its biological activities. Additionally, further studies are needed to investigate the safety and toxicity of 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile in humans.
Métodos De Síntesis
The synthesis of 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile involves several steps, including the reaction of 4-phenyl-2,6-dimethylpyrimidine-5-carbaldehyde with methylthiourea and propylamine in the presence of a catalyst such as triethylamine. The reaction mixture is then subjected to further purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile has been extensively studied for its potential applications in drug discovery and development. Several studies have reported that 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile exhibits potent inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the development and progression of cancer. 2-(methylthio)-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile has also been shown to exhibit antimicrobial activity against various strains of bacteria and fungi.
Propiedades
IUPAC Name |
2-methylsulfanyl-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-3-9-17-14-12(10-16)13(18-15(19-14)20-2)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHESUSYPCGJKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfanyl-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)


![5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5696896.png)
![2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5696900.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)

![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)
![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)
![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)
